(2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
Molecular Structure Analysis
The IUPAC name for DMPPO is (E)-3-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one . Its molecular structure consists of two aromatic rings (2,4-dimethoxyphenyl and 2-methoxyphenyl) connected by a propenone linker. The compound exhibits fluorescence properties and has a strong UV absorption maximum at 349 nm .
Scientific Research Applications
Synthesis and Characterization
(2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one and its derivatives have been utilized in various synthetic and characterization studies. For instance, Tayade & Waghmare (2016) reported the isomerization of a series of derivatives involving (2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one, highlighting the compound's relevance in synthesizing complex chemical structures with potential applications in different scientific fields (Tayade & Waghmare, 2016).
Structural Analysis and Photophysical Properties
The compound and its structurally similar derivatives have been subjects in studies focusing on structural analysis and photophysical properties. For example, a study by Schwarzer & Weber (2014) discussed the photochemical dimerization of a fluorinated dibenzylideneacetone in chloroform solution, emphasizing the significance of (2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one in understanding photophysical behaviors and structural dynamics (Schwarzer & Weber, 2014). Similarly, Mary et al. (2015) synthesized a derivative of the compound and performed structural confirmation through IR and single crystal X-ray diffraction studies, providing insights into its molecular structure, vibrational wavenumbers, and photophysical properties (Mary et al., 2015).
Applications in Nonlinear Optics and Material Science
The compound's derivatives have been studied for their potential applications in nonlinear optics and material science. Razvi et al. (2019) explored the nonlinear optical properties of a chalcone derivative, prepared through a process involving (2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one, using the z-scan technique, indicating the compound's relevance in the field of photonic and optoelectronic materials (Razvi et al., 2019).
Crystallography and Molecular Interactions
Detailed crystallographic studies and analyses of molecular interactions involving derivatives of (2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one have been conducted. Yathirajan et al. (2007) investigated the geometric parameters and crystal structure, providing a foundation for understanding the molecular interactions and structural integrity of materials based on this compound (Yathirajan et al., 2007).
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Biochemical Pathways
The PI3K/AKT/Nrf2-Keap1 signaling pathway, implicated in the action of related chalcone derivatives, plays a crucial role in cellular responses to oxidative stress . Activation of this pathway can lead to the upregulation of antioxidant response elements, promoting cellular survival and homeostasis .
Pharmacokinetics
The solubility, stability, and bioavailability of chalcones can be influenced by their chemical structure, particularly the presence and position of functional groups .
Result of Action
Chalcones are generally known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of chalcones
properties
IUPAC Name |
(E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-5-13(18(11-14)23-3)6-10-17(20)16-9-8-15(22-2)12-19(16)24-4/h5-12H,1-4H3/b10-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJNESHQBSBBC-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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